

Natural occurrence and biosynthesis of methyl ionone gamma

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Compound of Interest

Compound Name: Methyl Ionone Gamma

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An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of **Methyl Ionone Gamma**

Executive Summary

Methyl Ionone Gamma, a cornerstone of the fragrance industry revered for its sophisticated violet and orris scent profile, is a subject of considerable ambiguity regarding its natural origins. While its parent compounds, the ionones (α , β , γ), are well-documented natural products arising from the degradation of carotenoids in numerous plant species, the natural occurrence of methyl ionones is not definitively confirmed by modern analytical techniques. Commercial **Methyl Ionone Gamma** is a synthetic mixture of isomers, with its name referring to a specific olfactory profile rather than a single, naturally occurring gamma-isomer.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the state of knowledge regarding **methyl ionone gamma**. It clarifies its synthetic origin, details the well-established biosynthetic pathways of its natural ionone precursors, presents quantitative data on the biotechnological production of related compounds, and provides detailed experimental protocols for their analysis and synthesis.

The Distinction: Natural Ionones vs. Synthetic Methyl Ionones

The ionone family comprises C13-norisoprenoid ketones that are significant components of the aroma of many flowers, fruits, and vegetables. The primary isomers—alpha-, beta-, and gamma-ionone—are naturally formed through the enzymatic cleavage of carotenoids.[1][2]

In contrast, "**Methyl Ionone Gamma**" (CAS No. 1335-46-2) is a term used in the fragrance industry to describe a specific mixture of synthetic isomers.[3][4][5] This mixture is prized for its refined woody-violet and orris notes.[3][5] While its structural similarity to natural ionones suggests a theoretical possibility of formation via carotenoid breakdown and subsequent methylation, its presence in nature remains unconfirmed.[6] If it does exist naturally, it would be in trace amounts, making extraction economically unviable.[6] The primary component of most commercial "**Methyl Ionone Gamma**" formulations is typically α -isomethyl ionone.[5][6]

Natural Occurrence of Ionone Precursors

While **methyl ionone gamma** itself is not considered a widespread natural product, its parent compounds, the ionones, are. They are found in a variety of natural sources as products of carotenoid degradation. The enzymatic cleavage of carotenoids like β -carotene releases these volatile aroma compounds.[1][7]

Table 1: Selected Natural Sources of Ionones

Natural Source	Predominant Ionone Isomer(s)	Reference(s)
Raspberry	β -Ionone	[1]
Tea (Camellia sinensis)	β -Ionone	[1][8]
Tomato	β -Ionone	[1]
Apricot	β -Ionone	[1]
Osmanthus fragrans	α -Ionone, β -Ionone	[1][9]
Grapes (Vitis vinifera)	β -Ionone	[10]
Petunia hybrida	β -Ionone	[1]
Rose (Rosa bourboniana)	β -Ionone	[1]

Biosynthesis of Natural Ionones

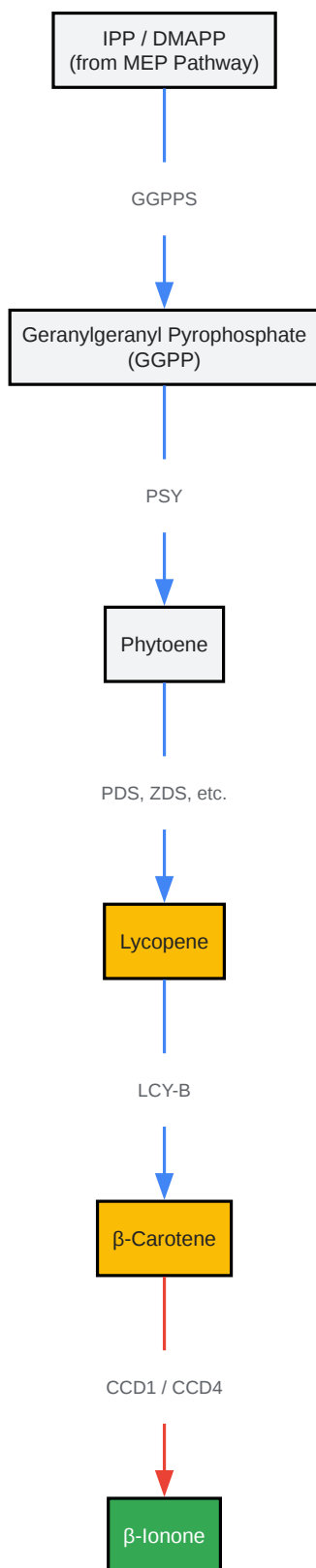
The biosynthesis of ionones is a multi-step process that begins with the universal isoprenoid pathway and culminates in the specific enzymatic cleavage of a C40 carotenoid precursor.

The Carotenoid Biosynthetic Pathway

The journey to ionones starts with the methylerythritol 4-phosphate (MEP) pathway in plant plastids, which produces the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).^[11] These molecules are sequentially condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP).^[11] Two molecules of GGPP are then combined by the enzyme phytoene synthase (PSY) to form phytoene, the first committed step in carotenoid biosynthesis.^[11] A series of desaturation and isomerization reactions convert phytoene to lycopene. Subsequently, lycopene is cyclized by lycopene β -cyclase (LCY-B) to form β -carotene, the direct precursor for β -ionone.^[11]

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The final step in ionone biosynthesis is the oxidative cleavage of the carotenoid backbone, a reaction catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).^{[1][12]} Specifically, CCD1 and CCD4 are known to cleave β -carotene at the 9,10 and 9',10' positions to yield two molecules of the C13-norisoprenoid β -ionone and one molecule of a C14 dialdehyde.^{[1][10]} This enzymatic action is a key contributor to the characteristic aroma of many fruits and flowers.^{[8][11]}



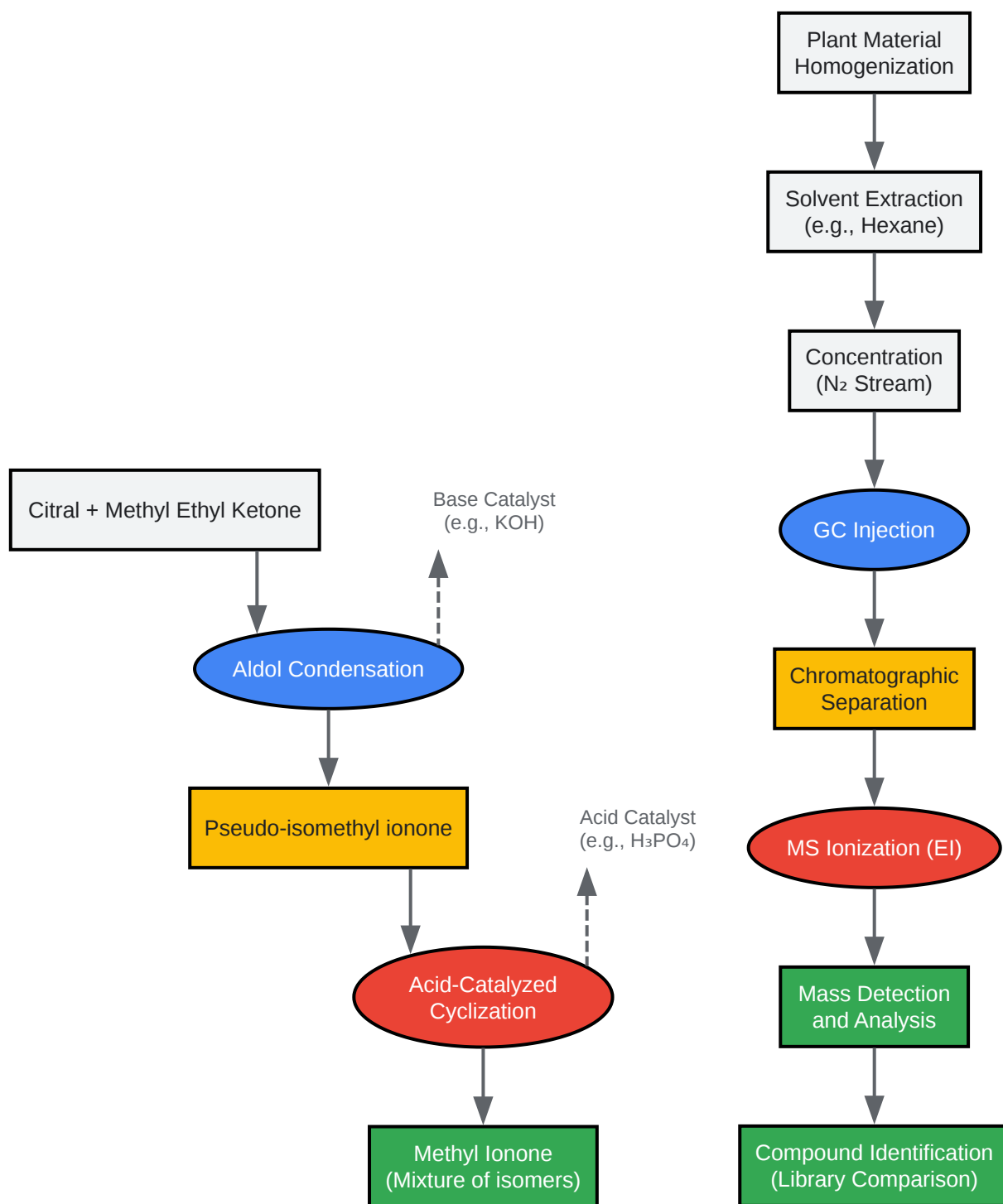
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Biosynthetic pathway of β -ionone from carotenoid precursors.

Chemical Synthesis of Methyl Ionone

The industrial production of methyl ionone relies entirely on chemical synthesis. The process is a two-step reaction analogous to the synthesis of unsubstituted ionones.

- **Aldol Condensation:** The synthesis begins with a base-catalyzed aldol condensation between citral and methyl ethyl ketone (MEK). The reaction of the citral aldehyde group with the methylene group of MEK leads to the formation of the desired "iso" precursor, pseudo-isomethyl ionone.^{[6][13]}
- **Cyclization:** The resulting acyclic intermediate, pseudo-isomethyl ionone, is then subjected to an acid-catalyzed cyclization. The choice of acid and reaction conditions (e.g., temperature) influences the final ratio of isomers (α , β , γ) in the product mixture.^{[3][13]} Weaker acids like phosphoric acid tend to favor the formation of the alpha- and gamma-isomers.^{[3][14]}



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